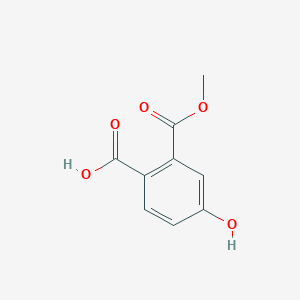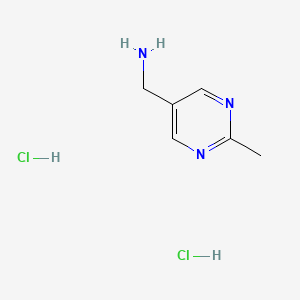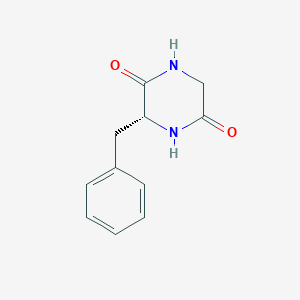![molecular formula C10H22N2O2 B6619265 tert-butyl N-[(4S)-4-aminopentyl]carbamate CAS No. 2227747-92-2](/img/structure/B6619265.png)
tert-butyl N-[(4S)-4-aminopentyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(4S)-4-aminopentyl]carbamate (TBAPC) is an organic compound that has a wide range of applications in scientific research. It is a versatile and highly useful molecule that can be used in a variety of ways, including as a reagent in synthetic and analytical chemistry, as a catalyst in biochemistry, and as an inhibitor in enzymology. TBAPC has also been used as a drug to treat various diseases, including Alzheimer's disease and cancer.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(4S)-4-aminopentyl]carbamate has a wide range of applications in scientific research. It has been used as a reagent in synthetic and analytical chemistry, as a catalyst in biochemistry, and as an inhibitor in enzymology. tert-butyl N-[(4S)-4-aminopentyl]carbamate has also been used as a drug to treat various diseases, including Alzheimer's disease and cancer.
Wirkmechanismus
Tert-butyl N-[(4S)-4-aminopentyl]carbamate works by binding to certain enzymes and blocking their activity. This prevents the enzymes from catalyzing certain chemical reactions, which can have a wide range of effects on biochemical and physiological processes. For example, tert-butyl N-[(4S)-4-aminopentyl]carbamate can be used to inhibit the activity of certain enzymes involved in the metabolism of drugs, which can help to reduce the toxicity of the drug.
Biochemical and Physiological Effects
tert-butyl N-[(4S)-4-aminopentyl]carbamate can have a wide range of effects on biochemical and physiological processes. It can inhibit the activity of certain enzymes, which can lead to changes in the metabolism of drugs, hormones, and other molecules. tert-butyl N-[(4S)-4-aminopentyl]carbamate can also affect the activity of proteins, leading to changes in the structure and function of cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[(4S)-4-aminopentyl]carbamate has several advantages for laboratory experiments. It is relatively easy to synthesize in large quantities, and it is relatively stable and nontoxic. However, tert-butyl N-[(4S)-4-aminopentyl]carbamate can be difficult to purify and can be expensive to obtain in large quantities.
Zukünftige Richtungen
Tert-butyl N-[(4S)-4-aminopentyl]carbamate has a wide range of potential future directions. It could be used in the development of new drugs to treat diseases such as cancer and Alzheimer's disease. It could also be used to develop new catalysts for use in biochemistry, or to develop new inhibitors for use in enzymology. Additionally, tert-butyl N-[(4S)-4-aminopentyl]carbamate could be used to study the structure and function of proteins, or to study the metabolism of drugs.
Synthesemethoden
Tert-butyl N-[(4S)-4-aminopentyl]carbamate can be synthesized using a variety of methods, including the reaction of tert-butyl alcohol with a secondary amine. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product can be isolated using standard chromatographic techniques. tert-butyl N-[(4S)-4-aminopentyl]carbamate can also be synthesized by reacting a tert-butyl halide with an amine in the presence of a base. This method is often used to synthesize tert-butyl N-[(4S)-4-aminopentyl]carbamate in large quantities.
Eigenschaften
IUPAC Name |
tert-butyl N-[(4S)-4-aminopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(11)6-5-7-12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHKPODEOGTTJH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(2-Pyrazinylthio)phenyl]acetamide](/img/structure/B6619210.png)
![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide](/img/structure/B6619231.png)
![Benzyl[benzyl(methyl)sulfamoyl]methylamine](/img/structure/B6619234.png)


![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)
![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)